1-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-YL)thio)-3,3-dimethyl-2-butanone
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Overview
Description
1-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-YL)thio)-3,3-dimethyl-2-butanone is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound also features a 4-fluorobenzylthio group and a 3,3-dimethyl-2-butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-YL)thio)-3,3-dimethyl-2-butanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzylthiourea. This intermediate is then cyclized with thionyl chloride to form the 1,3,4-thiadiazole ring. The resulting compound is further reacted with 3,3-dimethyl-2-butanone in the presence of a base, such as sodium hydride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-YL)thio)-3,3-dimethyl-2-butanone can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: The compound is being investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity and stability.
Mechanism of Action
The mechanism of action of 1-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-YL)thio)-3,3-dimethyl-2-butanone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in key biological processes, such as DNA replication and protein synthesis. It can also disrupt the integrity of cell membranes, leading to cell death. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-YL)thio)-3,3-dimethyl-2-butanone can be compared with other thiadiazole derivatives, such as:
- 2-((3-Fluorobenzyl)thio)-5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazole
- 3-(5-((4-Fluorobenzyl)thio)-4-Methyl-4H-1,2,4-Triazol-3-Yl)Pyridine
These compounds share similar structural features but differ in their specific substituents and functional groups. The unique combination of the 4-fluorobenzylthio group and the 3,3-dimethyl-2-butanone moiety in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-3,3-dimethylbutan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2OS3/c1-15(2,3)12(19)9-21-14-18-17-13(22-14)20-8-10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXXNZQTVBFNBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477333-53-2 |
Source
|
Record name | 1-((5-((4-FLUOROBENZYL)THIO)-1,3,4-THIADIAZOL-2-YL)THIO)-3,3-DIMETHYL-2-BUTANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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